molecular formula C10H10F2O B7973346 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

Cat. No.: B7973346
M. Wt: 184.18 g/mol
InChI Key: JVKWKYDIZPMKSP-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE is an organic compound with the molecular formula C10H10F2O It is a derivative of ethanone, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions, and the ethanone moiety is substituted with two fluorine atoms

Preparation Methods

The synthesis of 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE involves its interaction with specific molecular targets. The compound’s difluoroethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE can be compared with similar compounds such as:

    2,4-Dimethylacetophenone: Similar structure but lacks the difluoro substitution, resulting in different chemical properties and reactivity.

    1-(2,4-Dimethylphenyl)ethanol: The reduction product of this compound, with different physical and chemical properties.

    2,4-Dimethylphenyl isocyanate: Another derivative of 2,4-dimethylbenzene with distinct reactivity and applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWKYDIZPMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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